molecular formula C23H27ClN2O2 B12415134 Solifenacin-d7 (hydrochloride)

Solifenacin-d7 (hydrochloride)

Cat. No.: B12415134
M. Wt: 406.0 g/mol
InChI Key: YAUBKMSXTZQZEB-LBRLWMCJSA-N
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Description

Solifenacin-d7 (hydrochloride) is a deuterated form of solifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium labeling in solifenacin-d7 is used for pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of solifenacin-d7 (hydrochloride) involves the incorporation of deuterium atoms into the solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of solifenacin-d7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Solifenacin-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of solifenacin-d7 may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.

Scientific Research Applications

Solifenacin-d7 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of solifenacin in various conditions.

    Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of solifenacin.

    Medicine: Used in clinical research to evaluate the efficacy and safety of solifenacin in treating overactive bladder.

    Industry: Applied in the development of new formulations and drug delivery systems for solifenacin.

Mechanism of Action

Solifenacin-d7 (hydrochloride) exerts its effects by antagonizing muscarinic receptors, specifically the M3 receptors in the bladder. This prevents the contraction of the detrusor muscle, thereby reducing urinary urgency, frequency, and incontinence. The molecular targets include the muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

    Oxybutynin: A muscarinic antagonist with similar applications but different pharmacokinetic properties.

    Darifenacin: Selectively targets M3 receptors, similar to solifenacin.

Uniqueness

Solifenacin-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to other similar compounds, solifenacin-d7 offers advantages in terms of tracking and studying the drug’s behavior in biological systems.

Properties

Molecular Formula

C23H27ClN2O2

Molecular Weight

406.0 g/mol

IUPAC Name

[(3S)-2,2,3,6,6,7,7-heptadeuterio-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D;

InChI Key

YAUBKMSXTZQZEB-LBRLWMCJSA-N

Isomeric SMILES

[2H][C@@]1(C2CC(N(C1([2H])[2H])C(C2)([2H])[2H])([2H])[2H])OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Origin of Product

United States

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